2-Phenyl-1,2,3,4-tetrahydronaphthalene

Descripción general

Descripción

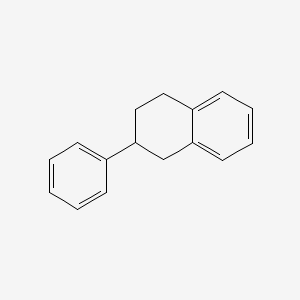

It is a derivative of tetralin, where a phenyl group is attached to the second carbon of the tetralin ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Phenyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of tetralin with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the reduction of 2-phenylnaphthalene using hydrogenation techniques. This process can be carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of 2-phenyltetralin may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert 2-phenyltetralin to more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-phenyltetralin involves its interaction with specific molecular targets, such as receptors or enzymes. For example, certain derivatives of 2-phenyltetralin have been shown to bind to estrogen receptors, modulating their activity and influencing cellular processes . The exact pathways and molecular interactions depend on the specific structure and functional groups present on the compound .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylnaphthalene: A structurally similar compound with a naphthalene core instead of a tetralin core.

2-Iodo-3-phenyltetralin: A derivative with an iodine atom attached to the tetralin ring.

Uniqueness

2-Phenyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetralin core provides a flexible framework for further functionalization, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

2-Phenyl-1,2,3,4-tetrahydronaphthalene (C16H16) is a polycyclic aromatic hydrocarbon that has garnered attention for its diverse biological activities. This compound is structurally characterized by a phenyl group attached to the second carbon of the tetrahydronaphthalene framework, which influences its chemical reactivity and biological interactions.

This compound can be synthesized through various methods, including:

- Friedel-Crafts Alkylation : Involves the reaction of tetralin with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Hydrogenation : Reduction of 2-phenylnaphthalene using palladium on carbon (Pd/C) under hydrogen atmosphere.

These synthetic routes allow for the production of derivatives that may exhibit enhanced biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes. Notably, certain derivatives have been identified as potential ligands for estrogen receptors (ER), suggesting their role in modulating estrogenic activity. This interaction is significant in the context of hormone-related diseases such as breast cancer.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties by acting as a selective estrogen receptor modulator (SERM). A study highlighted its effectiveness against ESR1 mutant breast cancer cells, where it demonstrated the ability to modulate receptor activity and influence tumor growth dynamics .

Toxicological Profile

The compound has been evaluated for its toxicity and safety profile. Key findings include:

- Acute Toxicity : The oral LD50 in male rats is approximately 2860 mg/kg body weight. Dermal exposure showed an LD50 of 16,800 mg/kg in rabbits .

- Irritation Potential : It was classified as a moderate skin irritant but not an eye irritant. High concentrations can lead to symptoms such as headache and nausea .

- Genotoxicity : Studies have indicated that it is not genotoxic in bacterial systems and showed no mutagenic activity in vivo assays .

Study on Estrogen Receptor Modulation

One significant study focused on the development of lasofoxifene derivatives that include this compound. These derivatives were found to enhance the degradation of estrogen receptors in cancer cells, indicating their potential therapeutic use in treating hormone-dependent cancers .

Toxicological Assessments

In a comprehensive toxicological assessment involving repeated exposure studies in rats and mice, no mortalities were observed even at high doses. However, hematological evaluations indicated signs of hemolytic anemia at elevated doses . The no-observed-adverse-effect level (NOAEL) was determined to be 15 mg/kg body weight/day based on these findings.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C16H16 |

| Oral LD50 (Rats) | 2860 mg/kg |

| Dermal LD50 (Rabbits) | 16800 mg/kg |

| NOAEL (Rats) | 15 mg/kg/day |

| Estrogen Receptor Binding | Positive modulation observed |

| Acute Toxicity Symptoms | Headache, nausea, green-gray urine |

Propiedades

IUPAC Name |

2-phenyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYMTTTVEKTABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880673 | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29422-13-7 | |

| Record name | 2-Phenyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029422137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.